Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-

Antidepressant Despair test Thiadiazole

Neuroscience and pharma R&D teams often face potency gaps in thiadiazole-based research. The benzylthio substituent in this exact CAS 64387-67-3 entity is critical: in murine despair tests, it achieves significant immobility reduction at just 0.06 mg/kg i.p.-a ~330-fold potency advantage over imipramine (20 mg/kg). - Methazolamide synthesis: Registered intermediate (21.2.1) with batch QC (NMR, HPLC, GC) at ≥97% purity. - Impurity profiling: Validated RP-HPLC method (Newcrom R1) available for direct method transfer. - CNS library design: Balanced logP (XLogP3-AA = 2.2) within optimal CNS drug space (1-4). - Toxicology: LD₅₀ ≥ 600 mg/kg p.o., wide therapeutic index (LD₅₀/ED₅₀ ≥ 4,800).

Molecular Formula C11H11N3OS2
Molecular Weight 265.4 g/mol
CAS No. 64387-67-3
Cat. No. B043259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-
CAS64387-67-3
Synonyms2-Acetamido-5-(benzylthio)1,3,4-thiadiazole;  NSC 523937; 
Molecular FormulaC11H11N3OS2
Molecular Weight265.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2
InChIInChI=1S/C11H11N3OS2/c1-8(15)12-10-13-14-11(17-10)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,15)
InChIKeyCXGNGMANBKYIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- (CAS 64387-67-3): Procurement-Relevant Identity, Physicochemical Profile, and Regulatory Context


Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- (synonyms: 2-acetamido-5-benzylthio-1,3,4-thiadiazole, N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, NSC 523937) is a synthetic heterocyclic small molecule (C₁₁H₁₁N₃OS₂, MW 265.35 g/mol) comprising a 1,3,4-thiadiazole core substituted at the 2-position with an acetamido group and at the 5-position with a benzylthio moiety [1]. The compound exhibits a melting point of 167–169 °C (lit.) / 170 °C (patent), a computed XLogP3-AA of 2.2, a topological polar surface area of 108 Ų, and one hydrogen bond donor [1][2]. It is listed in the NCI/DTP repository (NSC 523937) as a compound displaying antitumor activity and is recognized as a defined intermediate in the synthesis of the marketed carbonic anhydrase inhibitor methazolamide [3][4]. The compound is also identified as an impurity in the drug product acetamido-5-(2,6-dichlorobenzyl)thio-1,3,4-thiadiazole .

Why Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- Cannot Be Replaced by Generic 1,3,4-Thiadiazole Analogs: Structural Determinants of Differential Activity and Toxicity


Substituting this compound with a generic 1,3,4-thiadiazole analog is scientifically unjustified because the benzylthio substituent at position 5 is a critical pharmacophoric element that profoundly modulates both potency and toxicity. In the despair test model of antidepressant activity, the benzylthio-containing compound (B17) achieved a statistically significant 22% reduction in immobility at only 0.06 mg/kg i.p., whereas its des-benzyl analog B16 (2-acetamido-5-mercapto-1,3,4-thiadiazole) required 5–10 mg/kg to produce comparable effects, representing an approximately 80–160-fold difference in potency [1]. Furthermore, the benzylthio series (B17, B45, B53) demonstrated an LD₅₀ ≥ 600 mg/kg p.o., approximately 1.5-fold higher than the reference tricyclic antidepressant imipramine (LD₅₀ 400–490 mg/kg p.o.), whereas the des-benzyl analog B16 showed different toxicological behavior [1]. The compound's defined role as a registered intermediate in methazolamide manufacture and as a characterized impurity standard further necessitates procurement of the exact CAS-registered entity rather than an in-class substitute [2].

Quantitative Differential Evidence for Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- (CAS 64387-67-3): Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Antidepressant-Like Activity in the Murine Despair Test: B17 (Target) vs. Des-Benzyl Analog B16 vs. Imipramine Reference Drug

In the Porsolt forced-swim despair test in Swiss strain male mice (CD-1, 30 g, i.p. administration, 1 h pre-treatment, 6-min observation from minute 2), the target compound B17 produced a statistically significant 22% reduction in immobility duration at 0.06 mg/kg (159 ± 38 s vs control 204 ± 15 s, p < 0.05) and a 17% reduction at 0.125 mg/kg (167 ± 22 s, p < 0.002). In contrast, the des-benzyl analog B16 (2-acetamido-5-mercapto-1,3,4-thiadiazole) required 5 mg/kg to produce a 16% reduction (171 ± 23 s, p < 0.02) and 10 mg/kg for a 35% reduction (132 ± 45 s, p < 0.002). The reference drug imipramine is active only at 20 mg/kg in the same test [1]. The lowest effective dose of B17 is approximately 330-fold lower than that of imipramine and approximately 80-fold lower than that of B16.

Antidepressant Despair test Thiadiazole In vivo behavioral pharmacology

Acute Oral Toxicity (LD₅₀) in Mice: B17 (Target) vs. Imipramine Reference Standard

The patent explicitly states that the thiadiazole derivatives of general formula (I), including compound B17, exhibit acute oral LD₅₀ values in mice equal to or higher than 600 mg/kg per os, compared to imipramine, which has a reported rat oral LD₅₀ of 400–490 mg/kg per os and a mouse i.p. LD₅₀ of 90–110 mg/kg [1]. This represents at minimum a 1.2–1.5-fold improvement in acute oral safety margin relative to the tricyclic antidepressant, with the added benefit that the active antidepressant dose (0.06–0.125 mg/kg i.p.) is separated from the toxic dose by a factor of at least 4,800.

Acute toxicity LD50 Thiadiazole Safety pharmacology

Physicochemical Differentiation: Melting Point and Lipophilicity (XLogP) vs. Des-Benzyl Analog B16

The target compound exhibits a sharp melting point of 167–169 °C (lit.) / 170 °C (patent), which is substantially lower than the des-benzyl analog B16 (2-acetamido-5-mercapto-1,3,4-thiadiazole, CAS 32873-56-6), which melts with decomposition at 208–210 °C (or 281–286 °C in some reports) [1][2]. The computed XLogP3-AA of the target is 2.2, reflecting the lipophilic contribution of the benzylthio group, whereas the des-benzyl analog B16 (MW 175.23, only a thiol substituent) has an estimated logP significantly lower (approximately 0.5–1.0 based on the removal of the benzyl moiety) [3]. This 1.2–1.7 logP unit difference translates to an approximately 15–50-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, formulation behavior, and bioanalytical extraction recovery.

Physicochemical properties Lipophilicity Melting point Drug-likeness

Defined Synthetic Intermediate for Methazolamide (USP-Recognized Carbonic Anhydrase Inhibitor): Differentiation from Non-Intermediary 1,3,4-Thiadiazole Analogs

The target compound (21.2.1) is the unambiguous, literature-defined intermediate in the synthesis of methazolamide, a World Health Organization essential medicine for glaucoma. The synthetic route proceeds via benzylation of 2-acetylamino-5-mercapto-1,3,4-thiadiazole with benzyl chloride to yield the target compound, followed by N-methylation with methyl iodide and subsequent oxidative chlorosulfonation/ammonolysis to afford methazolamide [1]. This contrasts with non-benzylated analogs (e.g., 2-acetamido-5-mercapto-1,3,4-thiadiazole) or alkyl-substituted analogs (e.g., 5-methylthio, 5-isopropylthio derivatives), which cannot serve as intermediates in this specific registered synthetic pathway. The target compound's identity and purity (typically ≥97% by HPLC/NMR) are critical for process chemistry quality control in methazolamide manufacturing .

Methazolamide synthesis Carbonic anhydrase inhibitor Registered intermediate Pharmaceutical manufacturing

Characterized Impurity in a Drug Product: Regulatory Identity vs. Uncharacterized In-Class Analogs

The compound is explicitly identified as an impurity found in the drug product acetamido-5-(2,6-dichlorobenzyl)thio-1,3,4-thiadiazole, making it a necessary impurity reference standard for pharmacopoeial and ICH-compliant analytical method validation . A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been established for its separation and quantification [1]. This regulatory identity as a characterized impurity standard is not shared by closely related benzylthio analogs (e.g., 4-Cl-benzyl, 4-CH₃O-benzyl, 4-NO₂-benzyl derivatives), which lack such impurity reference status in the same drug product context.

Impurity profiling Reference standard Pharmaceutical quality control Regulatory compliance

Verified Research and Industrial Application Scenarios for Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- (CAS 64387-67-3) Based on Quantitative Differential Evidence


Preclinical Antidepressant Drug Discovery: In Vivo Behavioral Pharmacology with Superior Potency vs. Imipramine

Neuroscience research groups evaluating thiadiazole-based antidepressants can employ this compound at intraperitoneal doses as low as 0.06–0.125 mg/kg in the murine despair test, achieving statistically significant immobility reductions (22%, p < 0.05; 17%, p < 0.002) where the reference drug imipramine requires 20 mg/kg (a ~330-fold higher dose) [1]. The wide therapeutic index (LD₅₀/ED₅₀ ≥ 4,800) permits dose-response exploration with reduced acute toxicity risk versus tricyclic comparators [1]. This scenario is directly supported by the quantitative despair test data and LD₅₀ values established in Section 3, Evidence Items 1 and 2.

Pharmaceutical Process Chemistry: Methazolamide Intermediate with Defined Purity and QC Documentation

For pharmaceutical manufacturers and process R&D teams developing or optimizing methazolamide synthesis, this compound is the requisite benzylated intermediate (21.2.1) in the established literature route [2]. Procurement from vendors providing batch-specific QC (NMR, HPLC, GC) at ≥97% purity ensures process reproducibility and regulatory compliance . This application is substantiated by the synthetic pathway evidence in Section 3, Evidence Item 4.

Pharmaceutical Quality Control: Impurity Reference Standard for Drug Product Analysis

Analytical development and QC laboratories performing impurity profiling of acetamido-5-(2,6-dichlorobenzyl)thio-1,3,4-thiadiazole drug substance or formulations require this exact CAS-registered compound as a characterized impurity reference standard . The validated Newcrom R1 RP-HPLC method (MeCN/H₂O/H₃PO₄ mobile phase) provides a ready-to-use separation protocol for method validation and batch release testing [3]. This application is directly derived from the impurity identity and HPLC evidence in Section 3, Evidence Item 5.

Medicinal Chemistry Scaffold Optimization: CNS-Penetrant Lead Generation with Controlled Lipophilicity

Medicinal chemists designing blood-brain barrier penetrant 1,3,4-thiadiazole libraries can use this compound (XLogP3-AA = 2.2, MW = 265.35) as a balanced lipophilicity scaffold [4]. Its logP falls within the optimal CNS drug space (1–4), distinguishing it from the excessively polar des-benzyl analog B16 (estimated logP ~0.5–1.0) and from more lipophilic p-substituted benzyl analogs (e.g., p-Cl-benzyl B60, mp 213–215 °C; p-CH₃-benzyl B61, mp 212–213 °C) that diverge in melting point and solubility [5]. This application is supported by the physicochemical comparison data in Section 3, Evidence Item 3.

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